2-Oxobutyl carbonate
CAS No.: 128765-74-2
Cat. No.: VC0146067
Molecular Formula: C5H7O4-
Molecular Weight: 131.107
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128765-74-2 |
---|---|
Molecular Formula | C5H7O4- |
Molecular Weight | 131.107 |
IUPAC Name | 2-oxobutyl carbonate |
Standard InChI | InChI=1S/C5H8O4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
Standard InChI Key | PPCFMSAVVBIKCV-UHFFFAOYSA-M |
SMILES | CCC(=O)COC(=O)[O-] |
Introduction
Fundamental Characteristics
Chemical Identity
2-Oxobutyl carbonate is an organic compound with the molecular formula C₅H₇O₄⁻ and a molecular weight of 131.107 g/mol. The compound features a carbonate group linked to a 2-oxobutyl moiety, which contains a ketone functional group at the second carbon position of a butyl chain. This structural arrangement contributes to its unique chemical reactivity and applications in various chemical processes.
Structural Properties
The compound belongs to the family of organic carbonates, characterized by the presence of a carbonate functional group (R-O-CO-O-R'). The 2-oxobutyl group attached to the carbonate moiety contains a ketone group at the C-2 position, which significantly influences the compound's chemical behavior. This structural arrangement allows for diverse chemical transformations, making it valuable in synthetic chemistry applications.
Related Compounds
While structurally distinct, 2-oxobutyl carbonate shares some chemical properties with related compounds such as 1,2-butylene carbonate, which has a cyclic structure. 1,2-Butylene carbonate (C₅H₈O₃) is a polar aprotic solvent with applications in electric battery technologies as a potential alternative to ionic liquids . Understanding the relationship between these compounds provides insights into their respective reactivity patterns and potential applications.
Physical and Chemical Properties
Physical Characteristics
2-Oxobutyl carbonate exists as a clear liquid under standard conditions, with physical properties that make it suitable for use as a reagent in various chemical reactions. Its physical state facilitates handling and application in laboratory settings, contributing to its utility in research environments.
Solubility Profile
The compound exhibits good solubility in polar organic solvents, including acetone, acetonitrile, and dichloromethane. This solubility profile is consistent with its molecular structure, which contains both polar carbonate and ketone functionalities. The solubility characteristics of 2-oxobutyl carbonate are critical considerations when designing reaction conditions for its use in synthetic applications.
Spectroscopic Properties
The spectroscopic profile of 2-oxobutyl carbonate includes characteristic infrared absorption bands for the carbonate group (approximately 1740-1760 cm⁻¹) and the ketone functionality (approximately 1710-1720 cm⁻¹). These spectroscopic features provide valuable diagnostic tools for monitoring reactions involving this compound and verifying its presence in reaction mixtures.
Synthesis Methodologies
Carbonate Esterification
One established method for synthesizing 2-oxobutyl carbonate involves the reaction of 2-oxobutanol with chloroformates in the presence of a base, typically triethylamine. The reaction proceeds according to the following equation:
Cl-CO-O-R + HO-CH₂-(CH₂)₂-CO-R' + Et₃N → R-O-CO-O-CH₂-(CH₂)₂-CO-R' + Et₃NH⁺Cl⁻
This approach yields products with efficiencies exceeding 90% when triethylamine is used as a proton scavenger. The high yield and relatively mild conditions make this a preferred method for laboratory-scale synthesis.
Chemical Reactivity
Hydrolysis Reactions
2-Oxobutyl carbonate undergoes hydrolysis under both acidic and basic conditions, resulting in different product distributions depending on the reaction environment. These hydrolysis pathways represent important considerations for handling and storing the compound.
Acidic Hydrolysis
Under acidic conditions, 2-oxobutyl carbonate hydrolyzes to yield carbonic acid derivatives, which subsequently decompose to release carbon dioxide:
R-O-CO-O-R' + H₃O⁺ → R-OH + R'-OH + CO₂
The reaction mechanism involves initial protonation of the carbonate oxygen, followed by nucleophilic attack by water. This process is relevant to the compound's stability in acidic media.
Basic Hydrolysis
In basic environments, hydrolysis proceeds through a different mechanism:
R-O-CO-O-R' + OH⁻ → R-O⁻ + R'-OH + CO₃²⁻
The base-mediated cleavage involves deprotonation and fragmentation of the carbonate backbone. This reaction pathway has implications for the compound's application in basic reaction media.
Hydrolysis Kinetics
The kinetics of hydrolysis vary significantly depending on pH conditions, as illustrated in the following data:
Condition | Temperature (°C) | Rate Constant (s⁻¹) | Major Product |
---|---|---|---|
pH 2 | 25 | 1.2×10⁻⁴ | Butanone + CO₂ |
pH 12 | 25 | 3.8×10⁻² | Sodium carbonate + 2-oxobutanol |
The substantial difference in rate constants (approximately 300-fold) between acidic and basic conditions demonstrates the pH-dependence of hydrolysis reactions. This kinetic information is essential for predicting the compound's stability under various reaction conditions.
Nucleophilic Substitution
The carbonate group in 2-oxobutyl carbonate functions as a leaving group in nucleophilic displacement reactions, allowing for diverse chemical transformations.
Aminolysis
Reaction with amines proceeds through the following general pathway:
R-O-CO-O-R' + R"-NH₂ → R"-NH-CO-O-R' + R-OH
This aminolysis reaction has been demonstrated to be catalyzed by proline in certain cyclic carbonate solvents, achieving yields up to 85%. The products of these reactions have potential applications in polymer chemistry and pharmaceutical synthesis.
Alcoholysis
Transesterification with alcohols occurs according to:
R-O-CO-O-R' + R"-OH → R"-O-CO-O-R' + R-OH
These reactions proceed effectively under mild conditions, such as potassium iodide catalysis at 60°C. The transesterification pathway enables the preparation of diverse carbonate derivatives with tailored properties.
Oxidation and Reduction
Redox reactions provide additional routes for chemical modification of 2-oxobutyl carbonate, typically targeting the oxobutyl moiety while preserving the carbonate functionality.
Oxidation Reactions
Oxidation with reagents such as potassium permanganate selectively targets the α-carbon position:
2-Oxobutyl carbonate + KMnO₄ → 3-Oxopentanoic acid carbonate
Manganese-based oxidants demonstrate selectivity for the α-carbon position, enabling controlled oxidative transformations.
Reduction Pathways
Reduction using sodium borohydride converts the ketone functionality to a secondary alcohol without affecting the carbonate group:
2-Oxobutyl carbonate + NaBH₄ → 2-Hydroxybutyl carbonate
This selective reduction illustrates the compatibility of the carbonate group with certain reducing agents, allowing for chemoselective transformations.
Applications in Research and Industry
Synthetic Organic Chemistry
2-Oxobutyl carbonate serves as a valuable building block in synthetic organic chemistry, providing access to functionalized molecules through its diverse reactivity patterns. The presence of both carbonate and ketone groups allows for selective transformations, making it useful in the synthesis of more complex molecules.
Polymer Science
The compound has potential applications in polymer chemistry, particularly in the synthesis of polycarbonates and other specialty polymers. The dual functionality allows for incorporation into polymer backbones or as pendant groups, potentially modifying polymer properties such as solubility, thermal stability, and mechanical characteristics.
Catalyst Development
The unique structural features of 2-oxobutyl carbonate make it a candidate for use in the development of novel catalytic systems. The carbonate group can coordinate with metal centers, while the ketone functionality provides additional binding sites or reactivity options for catalyst design.
Comparative Analysis
Comparison with Related Carbonates
While 2-oxobutyl carbonate has distinct properties and applications, understanding its relationship to other carbonate compounds provides valuable context. For instance, 1,2-butylene carbonate is a cyclic carbonate that functions as a polar aprotic solvent with applications in electric battery technologies . These related compounds share some chemical properties while exhibiting unique characteristics based on their specific structural features.
Reactivity Comparisons
The reactivity profile of 2-oxobutyl carbonate differs from that of related carbonates due to the presence of the ketone functionality. This additional reactive site allows for more diverse chemical transformations compared to simple alkyl carbonates, which primarily undergo reactions at the carbonate group.
Future Research Directions
Green Chemistry Applications
Future research might explore the potential of 2-oxobutyl carbonate in green chemistry applications, particularly as a reagent in environmentally friendly synthetic methodologies. The compound's compatibility with various catalytic systems makes it a candidate for developing sustainable chemical processes.
Materials Science Integration
Investigating the incorporation of 2-oxobutyl carbonate derivatives into advanced materials represents another promising research direction. The functional groups present in the compound offer opportunities for creating materials with tailored properties for specific applications.
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